REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH2:7][CH2:6][CH2:5]2.[B:12]([O-])([O-:14])[O-:13].Cl.O>CCCCCC.C1COCC1>[CH2:8]1[C:9]2[C:4](=[CH:3][C:2]([B:12]([OH:14])[OH:13])=[CH:11][CH:10]=2)[CH2:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
67.55 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCCCC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
1.6
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
M-butyllithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-69 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours at −67° C. or below
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring for 2 hours at −67° C. or below
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was gradually warmed to room temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
kept at 10° C. or below
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour at that temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Thereafter, the mixture was subjected to extraction with toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=2/1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2=CC(=CC=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.4 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |